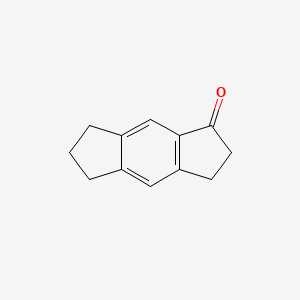

3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Description

Properties

IUPAC Name |

3,5,6,7-tetrahydro-2H-s-indacen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-5-4-10-6-8-2-1-3-9(8)7-11(10)12/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDKNEXOGZDIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C=C2C1)C(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5,6,7 Tetrahydro S Indacen 1 2h One

De Novo Synthesis Approaches

De novo synthesis focuses on constructing the 3,5,6,7-tetrahydro-s-indacen-1(2H)-one molecule from simpler, acyclic, or monocyclic precursors. These approaches are fundamental in synthetic organic chemistry and offer flexibility in introducing various substituents.

Cyclization Reactions for Core Ring Formation

The formation of the fused ring system of this compound is often achieved through powerful intramolecular cyclization reactions. These reactions are key steps that establish the characteristic tricyclic architecture of the target molecule.

A prominent and effective method for synthesizing this compound involves an intramolecular Friedel-Crafts acylation. This reaction is a classic example of electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring, followed by a cyclization step. The synthesis typically begins with an indane derivative, which is first acylated and then cyclized to form the desired tricyclic ketone.

One common strategy employs 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds by first acylating the indane ring, followed by an intramolecular cyclization that forms the new five-membered ring.

A detailed example of this is the reaction of 2,3-dihydro-1H-indene with 3-chloropropionyl chloride and aluminum trichloride (B1173362). This sequence first forms 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, which is then cyclized, also using aluminum trichloride, to yield this compound. This two-step, one-pot synthesis is an efficient way to access the s-indacene (B1235719) core.

Table 1: Friedel-Crafts Acylation for this compound Synthesis

| Starting Material | Reagents | Intermediate | Final Product |

|---|

Beyond the Lewis acid-catalyzed Friedel-Crafts acylation, other acid-catalyzed cyclization methods can be employed. Strong Brønsted acids such as polyphosphoric acid (PPA) or sulfuric acid are often used to promote the intramolecular cyclization of suitable precursors, such as 3-(2,3-dihydro-1H-inden-5-yl)propanoic acid. In this process, the carboxylic acid is activated by the strong acid, which facilitates the electrophilic attack on the aromatic ring to close the five-membered ring.

While specific examples for the synthesis of this compound via non-Friedel-Crafts acid catalysis are not extensively detailed in the literature, the general principle is widely applied for the synthesis of related indanone systems.

Base-catalyzed cyclizations, such as the Dieckmann condensation or the Thorpe-Ziegler reaction, represent another potential avenue for the formation of the s-indacene core, although their application to this specific target is less common. The Dieckmann condensation involves the intramolecular reaction of a diester in the presence of a strong base to form a β-keto ester. For the synthesis of the s-indacene core, a suitably substituted indane derivative with two ester functionalities could theoretically be cyclized.

Similarly, the Thorpe-Ziegler reaction, which is the intramolecular cyclization of a dinitrile followed by hydrolysis, could also be envisioned as a potential route. However, these base-catalyzed methods are more commonly used for the synthesis of single rings and their application to fused-ring systems like s-indacene would depend on the availability of the appropriate precursors.

Multi-Step Linear Synthetic Routes

Multi-step linear syntheses provide a high degree of control over the construction of the target molecule, allowing for the precise placement of functional groups. A common linear route to this compound starts with a commercially available indane derivative.

A representative multi-step synthesis is outlined below:

Friedel-Crafts Acylation: 2,3-Dihydro-1H-indene is acylated with 3-chloropropionyl chloride in the presence of aluminum chloride.

Intramolecular Cyclization: The resulting intermediate, 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, is then cyclized using a Lewis acid like aluminum chloride to form the tricyclic ketone.

This sequence represents a convergent and efficient approach to the s-indacene scaffold.

Table 2: Multi-Step Linear Synthesis of this compound

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 2,3-Dihydro-1H-indene | 3-Chloropropionyl chloride, AlCl₃ | 3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one |

| 2 | 3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | AlCl₃ | This compound |

Precursor-Based Synthesis and Modifications

This approach utilizes a pre-existing indane core and builds the additional ring onto it. This is often a more direct route if a suitable indane derivative is readily available.

Synthesis from Indane Derivatives

The synthesis of this compound from indane derivatives is a well-established method. As detailed in the Friedel-Crafts and multi-step synthesis sections, 2,3-dihydro-1H-indene is a common and effective starting material. The key transformation involves the introduction of a three-carbon chain onto the aromatic ring of the indane, followed by an intramolecular cyclization to form the third ring.

The success of this strategy hinges on the regioselectivity of the initial acylation step, which predominantly occurs at the 5-position of the indane ring due to electronic and steric factors. This directs the subsequent cyclization to form the desired s-indacene isomer.

Table 3: Synthesis from Indane Derivatives

| Indane Precursor | Key Transformation | Reagents | Product |

|---|---|---|---|

| 2,3-Dihydro-1H-indene | Friedel-Crafts Acylation and Cyclization | 3-Chloropropionyl chloride, AlCl₃ | This compound |

| 3-(2,3-Dihydro-1H-inden-5-yl)propanoic acid | Acid-catalyzed Intramolecular Cyclization | Polyphosphoric acid (PPA) | This compound |

Preparation from Related Indacenone Structures

The synthesis of this compound can be effectively achieved by modifying closely related indanone or indacenone precursors. These methods leverage existing ring structures, introducing functionality or performing reductions to arrive at the target compound.

One prominent strategy involves the intramolecular Friedel-Crafts acylation, a classic method for forming cyclic ketones like 1-indanones. beilstein-journals.org This approach can be adapted starting from derivatives of 2,3-dihydro-1H-indene (indan). For instance, a Friedel-Crafts acylation of indan (B1671822) using 3-chloropropionyl chloride and a Lewis acid catalyst such as aluminum trichloride yields 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. This intermediate can then undergo an intramolecular cyclization to form the tricyclic core of this compound. researchgate.net

Another key approach is the modification of a pre-formed indacenone skeleton. For example, derivatives of the target compound can be synthesized from substituted precursors. A notable synthesis involves the reduction of a nitro-substituted indacenone. The compound 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one can be reduced to the corresponding amine via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net This amino group can then be further modified, but the process demonstrates the utility of the stable tetrahydro-s-indacenone core as a scaffold for building more complex molecules.

Furthermore, synthetic routes can begin with even simpler, related structures like 5-bromo-2,3-dihydro-1H-inden-1-one, which serves as a starting point for a multi-step synthesis to construct the deuterated analogues of related bioactive compounds, highlighting the versatility of indanone derivatives in building the target framework. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time. While specific optimization data for this exact compound is not extensively detailed in the provided literature, general principles for related transformations, such as Friedel-Crafts acylations and annulation reactions, offer significant insight. beilstein-journals.orgnih.gov

In syntheses involving cascade reactions to form cyclic structures, the choice of base and solvent is paramount. nih.govresearchgate.net For example, in the construction of similar heterocyclic systems, a screening of various organic and inorganic bases often reveals a superior candidate. Studies on related annulation reactions have shown that inorganic bases like cesium carbonate (Cs₂CO₃) can provide significantly higher yields compared to organic bases like DABCO or triethylamine (B128534) when paired with a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net

The following interactive table illustrates a typical optimization process for a related [3+3] annulation reaction, demonstrating how systematic variation of parameters can lead to improved yields.

| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |

| 1 | DABCO (2.0) | CH₃CN | 5 | 27 |

| 2 | DMAP (2.0) | THF | 5 | 40 |

| 3 | K₂CO₃ (2.0) | THF | 4 | 60 |

| 4 | Cs₂CO₃ (0.5) | THF | 8 | 50 |

| 5 | Cs₂CO₃ (1.0) | THF | 5 | 61 |

| 6 | Cs₂CO₃ (2.0) | THF | 4 | 77 |

| This table is an illustrative example based on optimization studies for the synthesis of tetrahydrochromenes, a process involving similar chemical principles to those used in forming complex cyclic ketones. nih.govresearchgate.net |

Similarly, for Friedel-Crafts acylations, the choice of Lewis acid catalyst, its stoichiometry, and the reaction temperature are crucial variables. Overly harsh conditions can lead to side reactions and decomposition, while conditions that are too mild may result in low conversion rates. The solvent must be inert to the reaction conditions, with options like dichloromethane (B109758) or nitrobenzene (B124822) being common choices. researchgate.net Careful tuning of these factors is essential to achieve high yields of the desired indacenone product. beilstein-journals.org

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to reduce environmental impact and improve safety. researchgate.net This involves using less hazardous materials, reducing waste, and improving energy efficiency. semanticscholar.org

One sustainable approach relevant to the synthesis of the indanone core is the use of microwave-assisted organic synthesis. A microwave-assisted intramolecular Friedel–Crafts acylation has been reported for the synthesis of 1-indanones from 3-arylpropanoic acids. beilstein-journals.org This method offers significant advantages over conventional heating, including drastically reduced reaction times, often leading to higher yields and cleaner reactions with fewer byproducts. The use of reusable metal triflate catalysts in ionic liquids further enhances the green credentials of this approach by allowing for catalyst recycling. beilstein-journals.org

Another key aspect of green chemistry is the choice of solvent. Acetonitrile, for example, has been identified as a "greener" alternative to more hazardous solvents like dichloromethane and benzene (B151609) in certain oxidative coupling reactions used to create complex cyclic molecules. scielo.br Applying this principle to the synthesis of this compound would involve selecting solvents that are less toxic, derived from renewable resources, and easily recyclable.

Furthermore, developing catalytic rather than stoichiometric processes is a cornerstone of green chemistry. The use of catalytic hydrogenation with Pd/C, for instance, is a highly efficient and atom-economical method for reductions, as seen in the synthesis of derivatives from nitro-substituted precursors. researchgate.netsemanticscholar.org The catalyst can be recovered and reused, minimizing waste. These strategies represent a move towards more sustainable and environmentally responsible methods for synthesizing this compound and related compounds.

Mechanistic Investigations of Reactions Involving 3,5,6,7 Tetrahydro S Indacen 1 2h One

Electrophilic Aromatic Substitution Reactions of the Indacene Core

The aromatic portion of the 3,5,6,7-tetrahydro-s-indacen-1(2H)-one molecule is susceptible to electrophilic attack, a cornerstone of aromatic chemistry. The regioselectivity of these reactions is dictated by the electronic properties of the fused ring system and the nature of the electrophile.

Nitration Mechanisms and Regioselectivity

The nitration of the s-indacene (B1235719) core, a classic electrophilic aromatic substitution, proceeds through the attack of a nitronium ion (NO₂⁺) on the electron-rich aromatic ring. This reaction is of particular interest due to the potential for multiple isomeric products.

In a study involving the nitration of 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one, a compound closely related to the subject of this article, a mixture of three nitrated isomers was obtained. This highlights the competitive nature of the substitution sites on the indacene ring system. The formation of these isomers underscores the directing effects of the existing nitro group and the fused aliphatic rings, which influence the electron density distribution within the aromatic ring and thus the position of subsequent electrophilic attack.

The general mechanism for electrophilic aromatic nitration involves the formation of a sigma complex (also known as a Wheland intermediate), which is a resonance-stabilized carbocation. The rate-determining step is typically the formation of this intermediate. The subsequent loss of a proton restores aromaticity and yields the final nitro-substituted product. The regioselectivity is determined by the relative stability of the possible sigma complexes, with the most stable intermediate leading to the major product. In the case of the nitrated indacenone derivative, careful analysis, including 2D NMR and single-crystal X-ray crystallography, was necessary to definitively assign the correct structures of the resulting isomers, even leading to the correction of a previously misassigned structure in the scientific literature.

Table 1: Regioselectivity in the Nitration of an s-Indacene Derivative

| Position of Nitration | Product |

| Position X | Major Isomer |

| Position Y | Minor Isomer |

| Position Z | Minor Isomer |

Halogenation Mechanisms

The halogenation of aromatic compounds is another fundamental electrophilic substitution reaction. While specific studies on the halogenation of this compound are not extensively detailed in the available literature, the general mechanism is well-established. It typically involves the polarization of the halogen molecule (e.g., Br₂ or Cl₂) by a Lewis acid catalyst, creating a more potent electrophile that can be attacked by the aromatic π-system.

The reaction proceeds through a similar sigma complex intermediate as seen in nitration. The regioselectivity of halogenation on the indacene core would be influenced by the directing effects of the alkyl and carbonyl functionalities. The electron-donating nature of the alkyl portions of the saturated rings would be expected to activate the aromatic ring towards electrophilic attack, primarily at the ortho and para positions relative to these groups.

Nucleophilic Addition and Substitution Pathways on this compound

The presence of a carbonyl group and the potential for substitution on the aromatic ring make this compound a substrate for various nucleophilic reactions.

Carbonyl Reactivity: Ketone Transformations

The ketone functionality in this compound is a prime site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. This allows for a wide range of transformations.

A documented example of this reactivity is the formation of This compound oxime . This reaction involves the nucleophilic attack of hydroxylamine (B1172632) (NH₂OH) on the carbonyl carbon. The mechanism proceeds through a tetrahedral intermediate, which then eliminates a molecule of water to form the C=N double bond of the oxime. This transformation is a standard method for the characterization and derivatization of ketones.

Substitution on the Indacene Framework

Nucleophilic aromatic substitution (SNAAr) on the indacene framework is less common than electrophilic substitution and typically requires the presence of a good leaving group and strong electron-withdrawing groups on the aromatic ring. There is limited specific information available on such reactions for this compound. For a nucleophilic substitution to occur, a hydrogen atom on the aromatic ring would need to be replaced by a suitable leaving group, such as a halogen. Subsequently, a strong nucleophile could displace the leaving group, likely proceeding through a Meisenheimer complex intermediate if the ring is sufficiently activated.

Reduction and Oxidation Processes

The this compound molecule possesses sites amenable to both reduction and oxidation, allowing for the synthesis of a variety of derivatives.

The carbonyl group is readily reduced to a secondary alcohol using common reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.

Table 2: Common Reducing Agents for Ketones

| Reducing Agent | Typical Solvent(s) | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Protic solvents (e.g., methanol (B129727), ethanol) | A mild and selective reducing agent. |

| Lithium aluminum hydride (LiAlH₄) | Aprotic solvents (e.g., diethyl ether, THF) | A powerful and less selective reducing agent. |

The mechanism of reduction with hydride reagents like NaBH₄ and LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is then protonated upon workup to yield the alcohol.

Furthermore, the carbonyl group can be completely removed to form a methylene (B1212753) group (-CH₂-) via reactions such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). The Wolff-Kishner reduction proceeds through a hydrazone intermediate under basic conditions, while the Clemmensen reduction occurs under acidic conditions, with the exact mechanism being less well-defined but thought to involve organozinc intermediates.

In a related synthetic pathway, the reduction of a nitro group on the indacene framework has been reported. For instance, 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one was reduced to the corresponding amine by catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net This transformation is a standard procedure for converting aromatic nitro compounds to anilines.

Catalytic Hydrogenation of Nitro Groups to Amines

The conversion of nitro groups to primary amines is a fundamental transformation in organic synthesis, often accomplished through catalytic hydrogenation. In the context of the this compound framework, this reaction is crucial for introducing the versatile amino functionality. For instance, the reduction of 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one to the corresponding 8-amino derivative has been effectively carried out using 10% Palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere at room temperature.

The mechanism of this transformation, known as catalytic transfer hydrogenation (CTH), involves the use of a catalyst (commonly palladium on carbon) and a hydrogen source. While hydrogen gas is a common choice, other hydrogen donors like ammonium (B1175870) formate (B1220265) can also be used. When ammonium formate is employed, it decomposes in the presence of the palladium catalyst to produce hydrogen, carbon dioxide, and ammonia. The hydrogen produced in-situ is then adsorbed onto the surface of the palladium catalyst.

The nitro compound also adsorbs onto the catalyst surface, where the stepwise reduction of the nitro group occurs. This process involves a series of intermediates, including nitroso and hydroxylamine species, before the final amine is formed. The reaction is highly efficient and selective for the reduction of the nitro group, typically leaving other functional groups, such as the ketone in the indacenone skeleton, intact. The broad applicability of this method allows for the synthesis of various substituted anilines from their corresponding nitro precursors.

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

|---|---|---|---|---|

| 10% Pd/C | H₂ | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature | 1 atm |

| 10% Pd/C | Ammonium Formate (HCOONH₄) | Methanol (MeOH) | Room Temperature to Reflux | Atmospheric |

| Raney Nickel | H₂ | Ethanol (EtOH) | Room Temperature | 1-50 atm |

| Platinum(IV) oxide (PtO₂) | H₂ | Acetic Acid or Ethanol | Room Temperature | 1-3 atm |

Reduction of the Ketone Functionality

The ketone functionality at the C1 position of this compound is susceptible to reduction by various hydride reagents to yield the corresponding secondary alcohol, 1,2,3,5,6,7-hexahydro-s-indacen-1-ol. This transformation is a classic example of nucleophilic addition to a carbonyl group.

The mechanism involves the attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol or ethanol. Lithium aluminum hydride is a much more powerful reducing agent and reacts violently with protic solvents; therefore, it requires anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The reaction begins with the hydride ion from the reducing agent acting as a nucleophile, attacking the partially positive carbonyl carbon. This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. In a second step, a protic workup (e.g., the addition of water or dilute acid) protonates the negatively charged oxygen atom to yield the final alcohol product. Due to the planar nature of the ketone, the hydride attack can occur from either face of the carbonyl group, potentially leading to a mixture of stereoisomers if the molecule contains stereocenters nearby.

| Reagent | Formula | Typical Solvents | Workup | Notes |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Often not required, or aqueous | Mild and selective for aldehydes and ketones. |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, Tetrahydrofuran (THF) (anhydrous) | Aqueous acid (e.g., dilute H₂SO₄) | Powerful; reduces esters, amides, and carboxylic acids as well. |

| Borane | BH₃-THF | Tetrahydrofuran (THF) | Aqueous | Also reduces carboxylic acids and amides. |

| Diisobutylaluminium Hydride | DIBAL-H | Toluene, Hexane, Dichloromethane (B109758) | Aqueous | Can be used for partial reduction of esters to aldehydes at low temperatures. |

Rearrangement Reactions Involving the Indacenone Skeleton

Skeletal rearrangements are powerful reactions that can transform molecular frameworks into new, often complex, structural isomers. While specific literature detailing rearrangement reactions of the this compound skeleton is not widely available, plausible pathways can be proposed based on the reactivity of analogous polycyclic ketones.

One potential transformation is an α-ketol rearrangement. acs.orgresearchgate.net If the indacenone were to be hydroxylated at the α-position (C2), the resulting α-hydroxy ketone (or α-ketol) could undergo rearrangement under acidic or basic conditions. This type of rearrangement involves the migration of an alkyl or aryl group from the carbonyl carbon to the adjacent carbon bearing the hydroxyl group, often resulting in ring contraction or expansion. acs.orgresearchgate.net

Another possibility involves acid-catalyzed Wagner-Meerwein type rearrangements, which are common in polycyclic systems containing carbocation intermediates. researchgate.netwiley-vch.de Protonation of the ketone's carbonyl oxygen, followed by the formation of a carbocation at a neighboring position (for instance, through dehydration of an alcohol derivative), could initiate a cascade of 1,2-hydride or 1,2-alkyl shifts. Such shifts would proceed to form a more stable carbocation, ultimately leading to a rearranged carbon skeleton after elimination or trapping by a nucleophile. The specific outcome would be highly dependent on the substitution pattern of the indacenone and the reaction conditions employed.

Cycloaddition Reactions and Their Applicability

The α,β-unsaturated ketone moiety within the five-membered ring of this compound makes it a candidate for various cycloaddition reactions. In these reactions, the indacenone can act as a 2π-electron component, reacting with a complementary partner to form new cyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): The double bond of the enone system can serve as a dienophile in a Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com For a "normal demand" Diels-Alder reaction, the dienophile is typically electron-poor. The reactivity of the indacenone in this context could be enhanced by introducing electron-withdrawing groups. It would react with an electron-rich conjugated diene (the 4π component) to form a new six-membered ring fused to the indacenone framework. wikipedia.org This provides a powerful method for constructing complex polycyclic systems with high stereocontrol.

[3+2] Cycloaddition: The indacenone can also participate as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as nitrones or azomethine ylides. rsc.orgresearchgate.netnih.govorganicreactions.org This type of reaction is a versatile method for constructing five-membered heterocyclic rings. For example, the reaction of an indanone derivative with an azomethine ylide can lead to the formation of spiro-pyrrolidine systems fused to the indanone core. researchgate.net

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a characteristic reaction of enones. acs.orgyoutube.comacs.org Upon irradiation with UV light, the indacenone can be excited to its triplet state. This excited state can then react with an alkene (including another molecule of the indacenone itself to form a dimer) in a stepwise, non-concerted fashion via a 1,4-biradical intermediate to form a cyclobutane (B1203170) ring. acs.org The regiochemistry and stereochemistry of the product are dictated by the stability of the intermediate biradical. youtube.com

| Reaction Type | Reactant Partner | Product Type | Conditions |

|---|---|---|---|

| [4+2] Diels-Alder | Conjugated Diene (e.g., Butadiene, Cyclopentadiene) | Fused Cyclohexene Ring | Thermal or Lewis Acid Catalysis |

| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrone, Azomethine Ylide, Sydnone) | Fused or Spiro Five-Membered Heterocycle | Thermal |

| [2+2] Photocycloaddition | Alkene (e.g., Ethylene, Cyclohexene) | Fused Cyclobutane Ring | UV Irradiation (Photochemical) |

Derivatization and Functionalization Strategies of the 3,5,6,7 Tetrahydro S Indacen 1 2h One Core

Introduction of Heteroatomic Substituents

The introduction of nitrogen-containing functional groups, such as nitro and amino moieties, onto the aromatic ring of the 3,5,6,7-tetrahydro-s-indacen-1(2H)-one scaffold is a key synthetic transformation.

The nitration of this compound is typically achieved through electrophilic aromatic substitution. A common method involves the use of a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at reduced temperatures, generally between 0 and 5°C, to control the exothermic nature of the reaction. This process leads to the formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The major product of this reaction is 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one, with smaller amounts of other isomers also being formed. The crude product mixture often requires purification by column chromatography to isolate the desired 8-nitro isomer.

The subsequent reduction of the nitro group to an amino group is a well-established transformation that significantly alters the electronic properties of the aromatic ring. A widely used method for this conversion is catalytic hydrogenation. researchgate.net For instance, 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one can be reduced to 8-amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature. researchgate.net This reaction is generally high-yielding and provides the corresponding amino derivative cleanly. researchgate.net

| Derivative | Precursor | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | This compound | HNO₃, H₂SO₄, 0-5°C | 42% | |

| 8-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | H₂, 10% Pd/C, MeOH, room temperature | High | researchgate.net |

Halogenation of the this compound core can be directed to either the aromatic ring or the aliphatic portion of the molecule, depending on the reaction conditions and the halogenating agent employed.

For aromatic bromination, electrophilic substitution reactions are commonly utilized. Reagents such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid can be used to introduce a bromine atom onto the aromatic ring. youtube.comresearchgate.net The regioselectivity of this reaction is influenced by the directing effects of the existing substituents on the aromatic ring.

Alternatively, bromination at the benzylic position (the CH₂ group adjacent to the aromatic ring) can be achieved under radical conditions. The Wohl-Ziegler reaction, which employs NBS in the presence of a radical initiator such as benzoyl peroxide or AIBN and light, is a standard method for this transformation. manac-inc.co.jpmasterorganicchemistry.com This reaction proceeds via a free radical chain mechanism, leading to the selective bromination of the benzylic carbon. manac-inc.co.jpyoutube.com

| Reaction Type | Target Position | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| Electrophilic Aromatic Bromination | Aromatic Ring | NBS, catalytic acid (e.g., HCl), acetone | youtube.comresearchgate.net |

| Radical Benzylic Bromination (Wohl-Ziegler) | Benzylic CH₂ | NBS, radical initiator (e.g., AIBN), CCl₄, heat or light | manac-inc.co.jpmasterorganicchemistry.com |

The carbonyl group at the 1-position of this compound is a versatile functional handle for the introduction of nitrogen-containing moieties, most notably through the formation of oximes. The reaction of the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or an amine, yields this compound oxime. lookchem.comorgsyn.org This reaction proceeds through the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. orgsyn.org The resulting oxime can exist as a mixture of (E) and (Z) geometric isomers. orgsyn.org

Oximes are valuable synthetic intermediates. For example, they can be reduced to primary amines using various reducing agents. Furthermore, under acidic conditions, oximes can undergo the Beckmann rearrangement to yield lactams, thereby expanding the heterocyclic core.

| Product | Precursor | Reagents and Conditions | CAS Number | Reference |

|---|---|---|---|---|

| This compound oxime | This compound | Hydroxylamine hydrochloride, base (e.g., sodium acetate), ethanol/water | 61682-29-9 | lookchem.comorgsyn.org |

Alkylation and Arylation Reactions

Alkylation of the this compound core can be achieved at the α-carbon to the carbonyl group (the 2-position). This position is rendered acidic by the adjacent carbonyl and can be deprotonated with a strong base to form an enolate. The resulting enolate can then act as a nucleophile, reacting with an alkyl halide to introduce an alkyl substituent.

A common procedure involves the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the enolate. nih.gov Subsequent addition of an alkylating agent, such as methyl iodide, results in the formation of the corresponding 2-alkyl derivative, for example, 2-methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one. nih.govchemscene.com

| Derivative | Reagents and Conditions | CAS Number | Reference |

|---|---|---|---|

| 2-Methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | 1. LDA, THF, -78 °C; 2. Methyl iodide | 202667-44-5 | nih.govchemscene.com |

The introduction of aryl and heteroaryl groups onto the this compound framework can be accomplished through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a particularly powerful tool for this purpose, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org

A plausible synthetic strategy would involve the initial halogenation of the s-indacenone core, as described in section 4.1.2, to generate a bromo- or iodo-substituted derivative. This halogenated intermediate can then be coupled with a suitable aryl or heteroaryl boronic acid or boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Na₂CO₃). nih.govorganic-chemistry.org This approach allows for the modular synthesis of a wide range of aryl and heteroaryl-substituted s-indacenone derivatives.

| Reaction | Substrates | Typical Catalyst and Reagents | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromo-3,5,6,7-tetrahydro-s-indacen-1(2H)-one and an Aryl/Heteroarylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), solvent (e.g., DME) | wikipedia.orglibretexts.orgnih.govorganic-chemistry.org |

Isotopic Labeling and Deuteration Studies

Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a powerful technique for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the pharmacokinetic profiles of bioactive molecules. nih.govrsc.org For the this compound core, deuteration can be strategically achieved at various positions, primarily targeting the α-carbons to the ketone and other positions on the aliphatic and aromatic rings.

Common methods for deuterium incorporation into cyclic ketones involve base-catalyzed hydrogen-deuterium (H/D) exchange. acs.orgacs.org This approach typically utilizes a deuterium source like deuterium oxide (D₂O) in the presence of a base. The mechanism proceeds through the formation of an enolate intermediate, which is then quenched by a deuteron (B1233211) from the D₂O. For this compound, the protons at the C2 position are the most acidic and therefore the most susceptible to this exchange. The reaction conditions, such as the choice of base (e.g., NaOD, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)) and solvent, can be optimized to control the extent and selectivity of deuteration. acs.orgresearchgate.net For instance, studies on bicyclo[2.2.1]heptan-2-ones have shown that the stereochemistry of deuterium incorporation can be highly selective, with a preference for the exo position. acs.org

Transition metal-catalyzed hydrogen isotope exchange (HIE) offers an alternative and often more selective method for deuteration. researchgate.netresearchgate.netnih.gov Catalysts based on iridium, rhodium, or cobalt can facilitate the exchange of C-H bonds with deuterium from sources like D₂ gas or deuterated solvents. nih.govnih.gov This method can be particularly useful for labeling less acidic C-H bonds on the indacenone scaffold, including those on the aromatic ring and the saturated carbocyclic rings. The choice of catalyst and directing groups on the substrate can provide high regioselectivity.

The table below summarizes potential deuteration strategies applicable to the this compound core based on established methodologies for similar cyclic ketones.

| Labeling Strategy | Reagents and Conditions | Target Positions | Key Features |

| Base-Catalyzed H/D Exchange | NaOD in D₂O/dioxane | C2 (α-to-ketone) | Proceeds via enolate formation; stereoselectivity may be observed. acs.org |

| Lewis Acid-Catalyzed Deuteration | B(C₆F₅)₃, D₂O | C2 (α-to-ketone) | Activates the carbonyl group to facilitate enolization and deuteration. nih.gov |

| Transition Metal-Catalyzed HIE | [Ir(cod)Cl]₂, D₂ gas or deuterated solvent | Aromatic and aliphatic C-H bonds | Allows for labeling of less acidic positions; regioselectivity can be controlled by directing groups. researchgate.net |

Multi-functionalization and Synthesis of Complex Conjugates

The this compound scaffold is an excellent starting point for the synthesis of more complex, multi-functionalized molecules and conjugates. The enone functionality within the core structure is a key handle for various chemical transformations, including multi-component reactions (MCRs), which are highly efficient for building molecular complexity in a single step. nih.govresearchgate.net

MCRs involving enones can be used to introduce multiple functional groups and build new heterocyclic rings onto the indacenone framework. For example, a three-component reaction could involve the indacenone (acting as the enone), an aldehyde, and a nucleophile. Such reactions can lead to the formation of densely functionalized products with high atom economy. The reactivity of the indacenone in MCRs can be modulated by the reaction conditions and the choice of catalyst.

The indanone substructure within the target molecule is also a well-established platform for the synthesis of bioactive compounds. nih.govacs.org For instance, Knoevenagel condensation of the ketone with various aldehydes can introduce a benzylidene substituent, which can then be further functionalized. nih.gov This approach has been used to synthesize chalcone (B49325) derivatives from indanones, which have shown a range of biological activities. acs.org

Furthermore, the indanone core can be incorporated into larger molecular architectures to form complex conjugates. This can be achieved by first introducing a reactive handle, such as an amino or carboxyl group, onto the indacenone scaffold. This functionalized intermediate can then be coupled with other molecules of interest, such as peptides, fluorophores, or drug molecules, using standard conjugation chemistries. The synthesis of spiro-fused and other complex heterocyclic systems from indanone derivatives highlights the versatility of this scaffold in creating novel molecular architectures. rsc.org

The following table outlines potential strategies for the multi-functionalization and synthesis of complex conjugates from the this compound core.

| Functionalization Strategy | Key Reactions | Potential Products | Applications |

| Multi-Component Reactions (MCRs) | Passerini, Ugi, or Hantzsch-type reactions involving the enone functionality. | Highly substituted heterocyclic derivatives fused to the indacene core. | Drug discovery, materials science. nih.govmdpi.com |

| Aldehyde-Ketone Condensation | Knoevenagel or Claisen-Schmidt condensation with various aldehydes. | 2-Benzylidene-3,5,6,7-tetrahydro-s-indacen-1(2H)-one derivatives. | Synthesis of bioactive chalcone analogues. acs.org |

| Annulation Reactions | Reaction with bifunctional reagents to form new fused rings. | Indeno-fused pyridopyrimidines and other polyheterocyclic systems. rsc.org | Development of novel therapeutic agents. |

| Synthesis of Spiro Compounds | Cycloaddition or annulation reactions at the C2 position. | Spiro[indanone-heterocycle] derivatives. | Creation of molecules with 3D complexity for drug design. rsc.org |

Stereochemical Considerations in 3,5,6,7 Tetrahydro S Indacen 1 2h One Chemistry

Chiral Synthesis and Enantioselective Approaches

The asymmetric synthesis of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one derivatives, which aims to produce a single enantiomer, is a significant challenge that leverages various modern synthetic strategies. While direct enantioselective synthesis of the parent compound is not extensively documented, numerous approaches applied to the closely related indanone and hydrindanone frameworks provide a clear roadmap for achieving chirality in these systems.

Transition metal catalysis is a cornerstone of enantioselective synthesis. Rhodium-catalyzed asymmetric intramolecular 1,4-additions have been successfully employed to synthesize chiral 3-aryl-1-indanones with high yields and excellent enantioselectivities (up to 95% ee). beilstein-journals.orgnih.gov This method often utilizes chiral phosphine (B1218219) ligands, such as (R)-MonoPhos®, to induce stereoselectivity. beilstein-journals.orgnih.gov Similarly, palladium-catalyzed asymmetric reductive-Heck reactions have been developed to produce enantiomerically enriched 3-substituted indanones. acs.org Another powerful technique involves the palladium-catalyzed asymmetric C-C bond activation and carbonylation of cyclobutanones, which yields chiral indanones possessing a quaternary carbon stereocenter with high enantiomeric ratios. organic-chemistry.org

Organocatalysis offers a metal-free alternative for creating chiral indanones. For instance, N-heterocyclic carbenes (NHCs) can catalyze intramolecular Michael additions in a highly enantio- and diastereoselective manner to construct the indane skeleton. rsc.org Furthermore, biocatalysis presents a green and highly selective method. Mutants of the P450-BM3 enzyme have been shown to be effective biocatalysts for the oxidative hydroxylation of indanone to produce (S)-3-hydroxy-indanone, demonstrating the potential for enzymatic routes to chiral indacenone precursors. rsc.org

Table 1: Selected Enantioselective Methods for Indanone Synthesis

| Catalytic System | Reaction Type | Chiral Ligand/Catalyst | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rhodium | Asymmetric 1,4-addition | (R)-MonoPhos® | Up to 95% | beilstein-journals.orgnih.gov |

| Palladium | Reductive-Heck Reaction | Chiral Phosphine Ligands | High | acs.org |

| N-Heterocyclic Carbene | Intramolecular Michael Addition | Chiral NHC | 99% | rsc.org |

| Biocatalysis (P450) | Oxidative Hydroxylation | P450-BM3 Mutant | High | rsc.org |

Diastereoselective Transformations and Control

Achieving control over the relative stereochemistry of multiple stereocenters is paramount in the synthesis of complex substituted indacenones. Diastereoselective transformations are designed to favor the formation of one diastereomer over others, which is often dictated by the thermodynamics of the system or the kinetic pathway of the reaction.

A key structural feature of the this compound core is the hydrindanone (bicyclo[4.3.0]nonane) moiety. The fusion of the two five-membered rings can be either cis or trans. Generally, cis-fused hydrindanones are considered more stable than their trans counterparts, a principle that often guides diastereoselective synthesis. nih.gov

Sequential Michael reactions are a powerful tool for constructing substituted cis-hydrindanones with high diastereoselectivity. nih.govnih.gov This strategy involves a copper-catalyzed intermolecular Michael addition to create a quaternary center, followed by an intramolecular Michael addition that proceeds through a chair-like transition state to form the desired cis-fused ring system. nih.govnih.gov This process can generate up to three contiguous stereocenters with excellent control over their relative configuration. nih.gov

The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, is another important method for creating the five-membered ring of the indanone system. When applied to appropriately substituted chalcone (B49325) precursors, this reaction can proceed with high diastereoselectivity, often yielding a single diastereomer. beilstein-journals.orgpreprints.org The stereochemical outcome is controlled by the positioning of substituents on the dienone substrate. beilstein-journals.org

Resolution of Racemic Mixtures of this compound Derivatives

When a chiral synthesis is not employed, the product is typically a racemic mixture, containing equal amounts of both enantiomers. The separation of these enantiomers, a process known as resolution, is essential for obtaining stereochemically pure compounds.

The most common method for resolving a racemic mixture is through chemical means by converting the enantiomers into diastereomers, which have different physical properties (e.g., solubility, melting point) and can be separated by techniques like fractional crystallization. libretexts.orglibretexts.orgopenstax.org

For racemic derivatives of this compound that possess an acidic functional group (like a carboxylic acid), a chiral amine base (e.g., brucine, strychnine, or (R)-1-phenylethylamine) can be used as a resolving agent. libretexts.orglibretexts.org The reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Due to their different solubilities, one diastereomer can often be selectively crystallized. After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid. openstax.org

Conversely, if the indacenone derivative contains a basic functional group (e.g., an amine), a chiral acid (such as (+)-tartaric acid or (+)-camphor-10-sulfonic acid) can be used to form separable diastereomeric salts. libretexts.orglibretexts.org

Other resolution techniques include:

Chromatographic Separation: Chiral chromatography, using a stationary phase that is itself chiral, can be used to separate enantiomers based on their differential interactions with the stationary phase. dalalinstitute.com

Kinetic Resolution: This method relies on the different rates at which two enantiomers react with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Conformational Analysis of Substituted Indacenone Systems

The three-dimensional shape, or conformation, of substituted this compound systems is critical to their reactivity and biological function. The fused ring system is not planar and can adopt several conformations. The study of these conformations and their relative stabilities is a key aspect of its stereochemistry.

The central hydrindanone skeleton is the most conformationally flexible part of the molecule. For the cis-fused isomer, two principal conformations are possible, often referred to as "steroid" and "non-steroid" conformations. nih.govresearchgate.net The relative stability of these conformers is influenced by the presence and position of substituents, which can introduce steric strain, such as 1,3-diaxial interactions. nih.gov

Computational methods, such as molecular mechanics (MM2) calculations, are frequently used in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to study these conformations. nih.govresearchgate.netdocumentsdelivered.com These studies allow for the determination of the steric energies of different conformations and predict the most stable arrangements. For example, in substituted 4-hydrindanones, thermodynamic and NMR studies have been used to analyze the conformational equilibria and the relative stability of different isomers. nih.govdocumentsdelivered.com The general rule that cis-hydrindanones are more stable than trans isomers holds in many, but not all, cases, and the exact energy difference depends heavily on the substitution pattern. nih.govresearchgate.net

Computational and Theoretical Studies on 3,5,6,7 Tetrahydro S Indacen 1 2h One and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 3,5,6,7-tetrahydro-s-indacen-1(2H)-one and its derivatives, DFT calculations are instrumental in understanding their electronic structure, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

While direct FMO data for this compound is scarce, DFT calculations on a closely related compound, the tetramethyl derivative of 2,3,6,7-tetrahydro-s-indacene-1,5-dione, show a HOMO energy of -6.42 eV and a LUMO energy of -1.87 eV, resulting in a moderate HOMO-LUMO gap of 4.55 eV. This suggests that the s-indacene (B1235719) core, even when partially saturated, maintains a significant electronic gap, indicative of reasonable stability.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.42 |

| LUMO | -1.87 |

| HOMO-LUMO Gap | 4.55 |

Reaction Mechanism Modeling and Transition State Characterization

DFT calculations are also invaluable for modeling reaction mechanisms and characterizing transition states. For the synthesis of this compound and its derivatives, DFT can be employed to map out the potential energy surface of the reaction, identifying the most favorable reaction pathways. For instance, in the synthesis of related indanone structures, intramolecular Friedel-Crafts acylation is a common route. DFT could be used to model the transition state of the cyclization step, providing insights into the reaction kinetics and the factors that influence the reaction yield and selectivity. The synthesis of derivatives, such as 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one, involves electrophilic substitution, and DFT can elucidate the regioselectivity of such reactions by calculating the energies of the possible intermediates and transition states. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information on its conformational landscape. For a flexible molecule like this compound, which contains a non-aromatic, saturated ring, MD simulations can reveal the preferred conformations and the energy barriers between them. These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular interactions influence the conformational preferences. The results of MD simulations are crucial for understanding the molecule's shape, which in turn affects its biological activity and material properties.

Quantum Chemical Characterization of Reactivity and Stability

Quantum chemical methods, including DFT, can be used to calculate a range of descriptors that characterize the reactivity and stability of a molecule. These reactivity indices, such as electronegativity, chemical hardness, and softness, are derived from the electronic structure of the molecule. For this compound, these calculations can provide a quantitative measure of its susceptibility to electrophilic or nucleophilic attack. For example, the Fukui function can be calculated to identify the most reactive sites within the molecule for both types of attack. This information is particularly useful in predicting the outcome of chemical reactions and in designing new derivatives with desired reactivity profiles.

Spectroscopic Property Predictions and Theoretical Validation (e.g., NMR, IR)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure validation. For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. d-nb.info By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound or to distinguish between different isomers. researchgate.net

Similarly, the vibrational frequencies of the molecule can be calculated using DFT, which correspond to the peaks in the IR spectrum. The calculated IR spectrum can aid in the identification of functional groups present in the molecule and can provide a theoretical basis for the interpretation of experimental IR data. This theoretical validation is an essential step in the characterization of new chemical entities.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The rigid, tricyclic framework of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one theoretically makes it a useful scaffold or building block for the synthesis of more complex molecular architectures. The ketone functional group serves as a reactive site for a variety of organic transformations, such as nucleophilic additions, condensations, and rearrangements, allowing for the construction of intricate polycyclic systems. Organic chemists often utilize such structurally defined starting materials to achieve stereocontrolled and efficient synthetic routes toward target molecules. However, specific, documented examples of its widespread use in the synthesis of complex, non-natural products are not readily found in peer-reviewed literature.

Role as Key Intermediates in Natural Product Total Synthesis

In the field of total synthesis, chemists often seek out specific carbocyclic cores that match fragments of a complex natural product. The s-indacene (B1235719) core is present in some natural systems, and derivatives can serve as crucial intermediates. The reactivity of the ketone in this compound allows for the introduction of new functional groups and the formation of additional rings, which are key steps in building up the complexity required for a natural product. Despite this potential, specific instances where this compound has been employed as a key intermediate in the total synthesis of a named natural product are not prominently reported.

Development and Evaluation of this compound-Derived Ligands in Catalysis

The development of novel ligands is crucial for advancing transition-metal catalysis. Rigid molecular backbones are often sought for ligand design to control the steric and electronic environment around a metal center. The s-indacene framework can be functionalized to incorporate coordinating atoms (e.g., phosphorus, nitrogen, or oxygen), transforming it into a ligand. For instance, the ketone could be converted to an amine or an alcohol, which could then be further elaborated. While the general principles of ligand design suggest that s-indacene derivatives could be effective, there is a lack of specific studies detailing the synthesis and catalytic evaluation of ligands derived directly from this compound.

Integration into Advanced Organic Materials

The core s-indacene structure is of interest in materials science due to its π-conjugated system, which can impart useful electronic and photophysical properties.

Applications in Organic Semiconductors

The parent s-indacene is a 12-π-electron antiaromatic hydrocarbon. Chemical modification of this core can tune its electronic properties for applications in organic electronics. Research on related hexaaryl-s-indacene derivatives has shown that they can exhibit moderate hole carrier mobility in organic field-effect transistors (OFETs). acs.org This suggests that the s-indacene core, in general, has potential for use in semiconductor applications. However, specific studies detailing the synthesis and performance of organic semiconductors directly incorporating the this compound unit are not available. The partially saturated nature of the rings in this specific compound would interrupt the π-conjugation of the core, likely requiring further chemical modification, such as aromatization, to be suitable for such applications.

Contributions to Polymer Chemistry and Related Fields

Monomers with rigid, well-defined structures can be incorporated into polymers to impart specific properties such as high thermal stability, defined morphology, and unique electronic characteristics. The this compound molecule could potentially be functionalized with polymerizable groups to be integrated into polymer chains. Such polymers could find applications in various fields, from specialty plastics to electronic materials. As with other areas, while the potential exists, there is a lack of published research demonstrating the specific use of this compound as a monomer or functional unit in polymer chemistry.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare amino-substituted derivatives of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one?

- Methodology : Catalytic hydrogenation with 10% Pd/C under a hydrogen atmosphere is a key step for reducing nitro groups to amines. For example, 8-nitro and 4-nitro derivatives are reduced to their corresponding amino products with yields >80% after 2 hours at room temperature. Degassing the reaction mixture with nitrogen prior to catalyst addition minimizes side reactions .

- Purification : Post-reaction, filtration through Celite followed by solvent evaporation under reduced pressure yields pure products. Advanced purification (e.g., C18 column chromatography) is required for sulfonamide-coupled derivatives .

Q. How are this compound derivatives characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : and NMR (e.g., DMSO-) confirm regiochemistry, with aromatic protons in amino derivatives appearing as singlets (δ 6.34–6.72 ppm) and carbonyl carbons at ~206 ppm .

- Mass Spectrometry : LCMS and HRMS validate molecular weights (e.g., m/z 188 [M+H] for 8-amino derivatives) and isotopic patterns .

Q. What solvents and conditions are optimal for functionalizing the ketone group in this scaffold?

- Reaction Design : Anhydrous solvents (e.g., THF, acetonitrile) under nitrogen are critical for carbamate formation. For example, di-tert-butyl dicarbonate reacts with amino derivatives in acetonitrile using DMAP as a catalyst at room temperature .

Advanced Research Questions

Q. How do substituent positions (e.g., 4- vs. 8-nitro) affect reaction kinetics and product stability during hydrogenation?

- Data Analysis :

- Yield Comparison : 8-Nitro derivatives achieve 93% reduction yield , while 4-nitro analogs yield 80% under identical conditions . Steric hindrance or electronic effects may explain discrepancies.

- Spectral Evidence : NMR of 4-amino derivatives shows distinct proton environments (e.g., δ 5.11 ppm for NH), suggesting altered conjugation compared to 8-substituted analogs .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved when synthesizing novel sulfonamide derivatives?

- Troubleshooting :

- Side Reactions : Check for incomplete Boc protection or sulfonamide coupling by monitoring LCMS for intermediate masses (e.g., m/z 417 [M-H] for sulfonamide products) .

- Dynamic Effects : Variable-temperature NMR can clarify conformational changes in flexible tetrahydroindacene rings that may obscure spectral interpretations.

Q. What strategies improve regioselectivity in electrophilic substitution reactions on the indacenone core?

- Case Study : Bromination at the 4-position (CAS 656800-67-8) vs. 8-position (CAS 856413-55-3) requires careful control of Lewis acid catalysts and temperature. Computational modeling (e.g., DFT) predicts electron density distribution to guide substitution sites .

Q. How do steric and electronic factors influence the biological activity of sulfonamide-functionalized derivatives?

- Structure-Activity Relationship (SAR) :

- Hydrophobic Interactions : 2-Hydroxypropanyl groups in sulfonamide derivatives (e.g., compound in ) enhance solubility and NLRP3 inflammasome inhibition.

- Electron-Withdrawing Groups : Nitro or bromo substituents may reduce metabolic stability, necessitating post-functionalization (e.g., reduction to amines) for in vivo studies .

Methodological Notes

- Data Reproducibility : Replicate catalytic hydrogenation with fresh Pd/C to avoid catalyst poisoning .

- Safety : Use NaBH with caution for ketone reductions; quench excess reagent with water before purification .

- Advanced Tools : PubChem and CAS Common Chemistry provide validated spectral and physicochemical data for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.